S 18986

描述

属性

IUPAC Name |

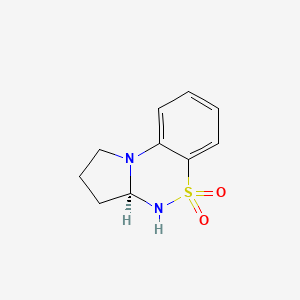

(3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTIJYGEITVWHU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938656 | |

| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175340-20-2 | |

| Record name | (3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175340-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S18986-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175340202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-18986 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA262432Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S 18986

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 18986 is a selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptor.[1][2] As a member of the benzothiadiazine chemical class, this compound enhances glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on AMPA receptor function, downstream signaling pathways, and neurotransmitter systems. The information presented herein is supported by quantitative data from key experiments, detailed methodologies, and visual representations of the underlying molecular and cellular processes.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound exerts its primary effect by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to an increased influx of cations and enhanced neuronal depolarization.[3] Electrophysiological studies have quantified this potentiation, demonstrating a concentration-dependent enhancement of AMPA-induced inward currents.[3]

Quantitative Data: Potentiation of AMPA-Evoked Currents

The potentiation of AMPA receptor function by this compound has been characterized in Xenopus laevis oocytes expressing rat cortical AMPA receptors. The following table summarizes the key quantitative parameters of this potentiation.

| Parameter | Value | Description |

| EC50 | 130 ± 8 µM | The concentration of this compound that produces a half-maximal potentiation of the AMPA-evoked response.[3] |

| EC2x | 25 ± 3 µM | The concentration of this compound that doubles the amplitude of the AMPA-evoked response.[3] |

Table 1: Quantitative analysis of this compound-mediated potentiation of AMPA receptor currents in Xenopus oocytes.[3]

Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

The potentiation of AMPA receptors by this compound was determined using a standard two-electrode voltage-clamp technique in Xenopus laevis oocytes.

-

Oocyte Preparation: Oocytes were surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.

-

mRNA Injection: Oocytes were injected with poly(A)+ mRNA isolated from rat cerebral cortex, leading to the expression of functional AMPA receptors on the oocyte membrane.

-

Electrophysiological Recording:

-

Oocytes were placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes were inserted into the oocyte, one for voltage clamping and the other for current recording. The membrane potential was held at -60 mV.

-

(S)-AMPA was bath-applied for 30 seconds to evoke an inward current.

-

This compound was then co-applied with (S)-AMPA at increasing concentrations to determine the dose-dependent potentiation of the AMPA-evoked current.[3]

-

Downstream Signaling Pathways and Cellular Effects

The enhanced AMPA receptor activity initiated by this compound triggers a cascade of downstream signaling events that are critical for its cognitive-enhancing and neuroprotective effects. These include the induction and maintenance of long-term potentiation (LTP) and the increased expression of Brain-Derived Neurotrophic Factor (BDNF).[1][2]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound action.

Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses based on recent patterns of activity and is a cellular mechanism underlying learning and memory. This compound has been shown to facilitate the induction and maintenance of LTP in the hippocampus.

-

Slice Preparation: Transverse hippocampal slices (350-400 µm thick) are prepared from the brains of adult male rats using a vibratome. Slices are maintained in an interface recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the induction and maintenance of LTP. This compound or vehicle is perfused before and during the HFS.

Brain-Derived Neurotrophic Factor (BDNF) Expression

BDNF is a neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. This compound, in the presence of AMPA, enhances the expression of both BDNF mRNA and protein in primary cortical neuronal cultures.

The following table summarizes the effect of this compound on (S)-AMPA-induced BDNF expression in rat primary cortical neuronal cultures.

| Condition | Fold Increase in BDNF mRNA | Fold Increase in BDNF Protein |

| (S)-AMPA (3 µM) | Baseline | Baseline |

| (S)-AMPA (3 µM) + this compound (100 µM) | 2-3 fold | Not specified |

| (S)-AMPA (3 µM) + this compound (300 µM) | 3-5 fold | 3-5 fold |

Table 2: this compound potentiation of (S)-AMPA-induced BDNF expression.[4]

-

Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured for several days.

-

Treatment: Neurons are treated with (S)-AMPA in the presence or absence of this compound for a specified duration (e.g., 24 hours for protein analysis).

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for BDNF, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry. Protein levels are normalized to a loading control such as β-actin.[5][6][7]

Effects on Neurotransmitter Systems

The potentiation of AMPA receptors by this compound leads to increased neuronal excitability and subsequently modulates the release of various neurotransmitters in different brain regions, including acetylcholine (B1216132), noradrenaline, and dopamine (B1211576).[2][3]

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiments.

Acetylcholine Release

This compound has been shown to increase acetylcholine (ACh) release in the hippocampus of both young and aged rats, as measured by in vivo microdialysis.

| Animal Age | This compound Dose (i.p.) | Peak Increase in ACh Release |

| Young (3 months) | 3 mg/kg | No significant effect |

| Young (3 months) | 10 mg/kg | ~70% |

| Aged (22 months) | 3 mg/kg | Significant increase |

| Aged (22 months) | 10 mg/kg | Significant and long-lasting increase |

Table 3: this compound-induced acetylcholine release in the rat hippocampus.[2]

-

Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the hippocampus of the rat. Animals are allowed to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of ACh.

-

Drug Administration: this compound is administered intraperitoneally (i.p.).

-

Post-Injection Collection: Dialysate collection continues for several hours after drug administration.

-

Analysis: The concentration of ACh in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[8][9][10][11][12]

Noradrenaline and Dopamine Release

In addition to its effects on the cholinergic system, this compound potentiates AMPA-evoked release of noradrenaline in hippocampal and frontal cortex slices, and dopamine in frontal cortex slices.[3] However, in vivo microdialysis studies showed no effect of this compound on dopamine release in the nucleus accumbens.[3]

Conclusion

This compound is a positive allosteric modulator of AMPA receptors that enhances glutamatergic neurotransmission. Its mechanism of action involves the direct potentiation of AMPA receptor function, leading to a cascade of downstream effects including the facilitation of LTP and increased BDNF expression. These cellular changes manifest as modulation of various neurotransmitter systems, ultimately contributing to the cognitive-enhancing properties of the compound observed in preclinical studies. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for understanding the multifaceted mechanism of action of this compound and serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

References

- 1. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S18986: a positive modulator of AMPA-receptors enhances (S)-AMPA-mediated BDNF mRNA and protein expression in rat primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Altered expression of BDNF, BDNF pro-peptide and their precursor proBDNF in brain and liver tissues from psychiatric disorders: rethinking the brain–liver axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

What is the function of S 18986?

An In-depth Technical Guide to the Function of S 18986

Introduction

This compound is a selective, orally bioactive positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptor.[1][2] As a member of the benzothiadiazine class of compounds, related to cyclothiazide, this compound enhances central glutamatergic neurotransmission, a key process in synaptic plasticity.[3][4] This compound has demonstrated significant nootropic (cognitive-enhancing) and neuroprotective properties in various preclinical models.[4][5][6] Its mechanism of action makes it a subject of interest for therapeutic approaches to cognitive disorders associated with aging and neurodegenerative diseases, such as Alzheimer's disease.[1][3]

Core Mechanism of Action

The primary function of this compound is to potentiate the activity of AMPA receptors. Unlike a direct agonist, which binds to the glutamate binding site to open the ion channel, this compound binds to an allosteric site on the receptor complex.[1][3] This binding event modulates the receptor's conformation, leading to an enhanced response to the endogenous ligand, glutamate. This potentiation of AMPA receptor-mediated signaling is the foundation for its effects on synaptic plasticity and cognitive function.

Specifically, this compound facilitates fast excitatory neurotransmission, which is critical for the induction and maintenance of long-term potentiation (LTP), a cellular mechanism widely considered to be the basis of learning and memory.[1][3][7] Furthermore, the activity of this compound leads to increased expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, growth, and synaptic plasticity.[1][3][5]

Pharmacological Properties

The pharmacological profile of this compound is characterized by its selectivity for AMPA receptors and its efficacy in enhancing synaptic and cognitive functions.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the selectivity, in vivo efficacy, and pharmacokinetic properties of this compound.

Table 1: Selectivity of this compound for Glutamate Receptor Subtypes

| Receptor Subtype | This compound Concentration | Effect on Ligand-Induced Current |

|---|---|---|

| Kainate | 300 µM | +44% increase |

| NMDA | Up to 1 mM | No significant modification |

Data derived from in vitro studies on Xenopus oocytes expressing glutamate receptors.[3]

Table 2: In Vivo Efficacy of this compound

| Model/Assay | Species | Dose | Route | Key Finding |

|---|---|---|---|---|

| Hippocampal Acetylcholine (ACh) Release | Young Rat | 10 mg/kg | i.p. | ~70% increase in ACh release.[5] |

| Hippocampal Acetylcholine (ACh) Release | Aged Rat | 3 & 10 mg/kg | i.p. | Significant, long-lasting increase in ACh release.[3] |

| Long-Term Potentiation (LTP) | Rat | 5-50 mg/kg | i.p. | Enhanced induction and maintenance of LTP.[2][3] |

| Declarative & Working Memory | Aged Mice | 0.1 mg/kg | (not specified) | Improved performance in radial maze tasks.[8] |

| Odor-Reward Association | Rat | 3 µ g/site | Intracerebral | Enhanced acquisition and retention.[9] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value |

|---|---|---|

| Free Fraction (Plasma) | Rat | 28-40% |

| Mouse | 30-38% | |

| Monkey | 38-47% | |

| Rabbit | 38-45% | |

| Blood-to-Plasma Ratio | Rat, Monkey | ~1.0 |

| Volume of Distribution (Vss) | Rat | 0.83 L/kg |

| Monkey | 1.4 L/kg |

Data from in vitro and in vivo distribution studies.[3]

Signaling Pathways and Downstream Effects

This compound initiates a cascade of neurobiological events by modulating the AMPA receptor. The enhanced glutamatergic signaling directly impacts synaptic plasticity and neurotransmitter systems.

Caption: this compound allosterically modulates AMPA receptors to enhance synaptic plasticity and cognition.

Key Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the findings related to this compound.

Protocol 1: AMPA Receptor Modulation in Xenopus Oocytes

This electrophysiological assay directly measures the effect of this compound on AMPA receptor function.

-

Oocyte Preparation: Xenopus laevis oocytes are injected with poly(A+) mRNA extracted from rat cortex, inducing the expression of functional glutamate receptors on the oocyte membrane.[3]

-

Electrophysiological Recording: A standard two-electrode voltage-clamp system is used to hold the oocyte membrane potential at -60 mV.[3]

-

Ligand Application:

-

(S)-AMPA, a selective AMPA receptor agonist, is bath-applied for 30 seconds to evoke an inward electrical current, which is recorded as the baseline response.[3]

-

To test the modulatory effect, this compound is applied at increasing concentrations (e.g., 3–1000 µM) for 45 seconds before and 30 seconds during the co-application with (S)-AMPA.[3]

-

-

Data Analysis: The amplitude of the AMPA-evoked current in the presence of this compound is compared to the baseline response to quantify the potentiation effect.

Caption: Experimental workflow for assessing AMPA receptor modulation in Xenopus oocytes.

Protocol 2: In Vivo Long-Term Potentiation (LTP) in Rat Hippocampus

This protocol assesses the effect of this compound on synaptic plasticity in the brain of a living animal.

-

Animal Preparation: Wistar rats are anesthetized and placed in a stereotaxic frame. Recording and stimulating electrodes are implanted in the hippocampus (e.g., recording in the dentate gyrus, stimulating the perforant path).[3]

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified doses (e.g., 5-50 mg/kg).[2][3]

-

Baseline Recording: Evoked excitatory postsynaptic field potentials (EPSfPs) are recorded for a stable baseline period (e.g., 1 hour) by applying single-pulse stimuli. The average amplitude is taken as 100%.[3]

-

LTP Induction: A high-frequency electrical stimulation (tetanus) is delivered through the stimulating electrode to induce LTP.[3]

-

Post-Tetanus Recording: EPSfPs are recorded for an extended period (e.g., several hours) post-tetanus to measure the induction and maintenance of LTP.

-

Data Analysis: The amplitude of the potentiated EPSfPs in the this compound-treated group is compared to the vehicle-treated group to determine the effect on LTP. Statistical analysis, such as a two-way ANOVA, is used to assess significance.[3]

Caption: Workflow for in vivo measurement of Long-Term Potentiation (LTP) in the rat hippocampus.

Conclusion

This compound functions as a potent and selective positive allosteric modulator of AMPA-type glutamate receptors. By enhancing the brain's primary excitatory neurotransmitter system, it facilitates synaptic plasticity, increases the production of key neurotrophic factors, and stimulates the release of neuromodulators like acetylcholine. These actions translate into robust cognitive-enhancing effects in preclinical models, particularly in the context of age-related memory decline. The detailed pharmacological profile and the well-defined mechanism of action make this compound a significant tool for neuroscience research and a promising candidate for the development of novel therapeutics for cognitive disorders.

References

- 1. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S18986 | positive allosteric modulator of AMPA receptor | CAS# 175340-20-2 | InvivoChem [invivochem.com]

- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-18986 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The AMPA modulator this compound improves declarative and working memory performances in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The AMPA receptor modulator S18986 in the prelimbic cortex enhances acquisition and retention of an odor-reward association - PubMed [pubmed.ncbi.nlm.nih.gov]

S 18986: A Positive Allosteric Modulator of AMPA-Type Glutamate Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 18986 is a selective positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate (B1630785) receptors.[1][2] As a member of the ampakine class of drugs, this compound enhances glutamatergic neurotransmission by potentiating the function of AMPA receptors, which are critical for synaptic plasticity and the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2] Preclinical studies have demonstrated its potential as a cognitive enhancer and neuroprotective agent, suggesting its therapeutic utility in treating memory deficits associated with aging and neurodegenerative diseases like Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its efficacy and selectivity, and detailed experimental protocols from key studies.

Mechanism of Action

This compound acts as a positive allosteric modulator of AMPA receptors.[1][2] Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the receptor's response to the endogenous ligand, glutamate.[1][4] This potentiation is achieved by slowing the deactivation and/or desensitization of the receptor, thereby prolonging the influx of cations into the postsynaptic neuron upon glutamate binding.[4][5] This enhanced synaptic transmission is believed to be the primary mechanism underlying the cognitive-enhancing effects of this compound.

The binding of this compound to the AMPA receptor stabilizes the "clamshell" conformation of the ligand-binding domain in its closed, glutamate-bound state.[6] This stabilization slows the reopening of the clamshell and the subsequent deactivation of the receptor.[5] By prolonging the open state of the ion channel, this compound increases the amplitude and duration of excitatory postsynaptic potentials (EPSPs).[1]

Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) both in vitro and in vivo, a neurotrophin crucial for synaptic plasticity and neuronal survival.[1][2][7] This effect on BDNF may contribute to its neuroprotective and long-term cognitive-enhancing properties.[4][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Preparation | Description |

| EC50 | 130 ± 8 µM | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA | Concentration of this compound producing 50% of its maximal potentiation of AMPA-evoked currents.[1] |

| EC2x | 25 ± 3 µM | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA | Concentration of this compound responsible for a 2-fold increase in the amplitude of AMPA-evoked responses.[1] |

Table 2: Selectivity of this compound for Glutamate Receptors

| Receptor | Concentration of this compound | Effect | Preparation |

| AMPA | 3 - 1000 µM | Concentration-dependent potentiation | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA |

| NMDA | Up to 1 mM | No significant modification of NMDA/glycine-induced current | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA |

| Kainate | 300 µM | Slight increase (+44%) of 1mM kainate-induced current | Xenopus laevis oocytes expressing rat cortex poly(A+) mRNA |

Table 3: Effects of this compound on Synaptic Transmission and Neurotransmitter Release

| Effect | Concentration / Dose | Preparation |

| Increased amplitude and duration of AMPA-mediated EPSfP | 100 µM (significant effect) | Transverse hippocampal slices from male Wistar rats |

| No significant effect on NMDA-mediated EPSfP | 300 µM | Transverse hippocampal slices from male Wistar rats |

| Potentiation of AMPA-evoked noradrenaline release | 1 - 10 mg/kg, i.p. | Hippocampal and frontal cortex slices (rat) |

| Potentiation of AMPA-evoked dopamine (B1211576) release | 1 - 10 mg/kg, i.p. | Frontal cortex slices (rat) |

| Increased acetylcholine (B1216132) release | 10 mg/kg i.p. | Hippocampus of freely moving young rats |

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Species | Value |

| Plasma Protein Binding (Free Fraction) | Rat | 28 - 40% |

| Mouse | 30 - 38% | |

| Monkey | 38 - 47% | |

| Rabbit | 38 - 45% | |

| Blood-to-Plasma Ratio | Rat, Monkey | ~1.0 |

| Volume of Distribution (Vss) | Rat | 0.83 L/kg |

| Monkey | 1.4 L/kg | |

| Terminal Half-life (Plasma and Brain) | Rat | ~1 hour |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Electrophysiology in Xenopus laevis Oocytes

This protocol is used to assess the modulatory effect of this compound on AMPA receptor function.

-

Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs.

-

mRNA Injection: Oocytes are injected with poly(A+) mRNA extracted from rat cortex to express a population of glutamate receptors.

-

Voltage-Clamp Recording: A standard two-electrode voltage-clamp system is used to hold the oocyte membrane potential at -60 mV.

-

Drug Application:

-

(S)-AMPA is bath-applied for 30 seconds to evoke an inward current.

-

This compound is bath-applied at increasing concentrations (3–1000 μM) for 45 seconds before, 30 seconds during, and 30 seconds after the application of AMPA.[1]

-

-

Data Analysis: The potentiation of the AMPA-evoked current by this compound is measured and used to calculate EC50 and EC2x values.

Extracellular Field Potential Recordings in Hippocampal Slices

This ex vivo protocol is used to evaluate the effect of this compound on synaptic transmission and plasticity.

-

Slice Preparation: Transverse hippocampal slices are prepared from male Wistar rats.

-

Recording Chamber: Slices are transferred to a recording chamber and continuously superfused with artificial cerebrospinal fluid (aCSF).

-

Stimulation and Recording:

-

A stimulating electrode is placed in the Schaffer collateral pathway.

-

A recording electrode is placed in the dendritic field of the CA1 region to record excitatory postsynaptic field potentials (EPSfPs).

-

-

Drug Application: this compound is bath-applied for 10 minutes at successive increasing concentrations (10–300 μM).[1]

-

LTP Induction: To assess the effect on long-term potentiation, a high-frequency tetanus is delivered to the Schaffer collaterals.

-

Data Analysis: Changes in the amplitude and duration of AMPA- and NMDA-mediated EPSfPs and the magnitude and duration of LTP are analyzed.

In Vivo Microdialysis

This in vivo technique is used to measure neurotransmitter release in specific brain regions of freely moving animals.

-

Animal Preparation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, nucleus accumbens, frontal cortex) of a rat.

-

Perfusion: The probe is continuously perfused with a physiological solution.

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Drug Administration: this compound (1–10 mg/kg) is administered intraperitoneally (i.p.).[1]

-

Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, noradrenaline, acetylcholine, GABA, glutamate) in the dialysate is quantified using high-performance liquid chromatography (HPLC).

-

Data Analysis: Changes in neurotransmitter levels from baseline after drug administration are calculated.

Cognitive and Neuroprotective Effects

Preclinical studies in rodents have consistently demonstrated the cognitive-enhancing properties of this compound across various memory domains, including procedural, spatial, episodic, working, and relational memory.[1][2] These effects are observed in young adult, middle-aged, and aged animals, with more robust effects noted in middle-aged subjects.[1][2] this compound has also shown efficacy in animal models of memory impairment.[1]

Furthermore, this compound exhibits neuroprotective effects. Chronic administration in aged rats has been shown to retard the age-related decline of cholinergic and dopaminergic neurons and attenuate the increase in microglial markers in the hippocampus.[8]

Conclusion

This compound is a potent and selective positive allosteric modulator of AMPA receptors with a well-characterized preclinical profile. Its ability to enhance synaptic transmission, promote synaptic plasticity through LTP and BDNF expression, and its demonstrated cognitive-enhancing and neuroprotective effects in animal models, position it as a promising therapeutic candidate for the treatment of cognitive deficits associated with aging and neurodegenerative disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader class of AMPA receptor PAMs.

References

- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of positive allosteric modulators acting on AMPA receptors. | Janelia Research Campus [janelia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]

- 7. S-18986 - Wikipedia [en.wikipedia.org]

- 8. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of S 18986: A Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 18986 is a selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the benzothiadiazine class of compounds, this compound has demonstrated significant potential as a cognitive enhancer and neuroprotective agent in a variety of preclinical models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its neuroprotective mechanisms. It includes a summary of key quantitative data, detailed experimental protocols for assessing its efficacy, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of AMPA receptor modulation for neurological disorders associated with cognitive decline and neuronal damage.

Introduction

Glutamatergic neurotransmission, particularly through AMPA receptors, is fundamental to synaptic plasticity, the cellular mechanism believed to underlie learning and memory. Positive allosteric modulators of AMPA receptors represent a promising therapeutic strategy for cognitive disorders by enhancing this crucial neural signaling pathway. This compound has emerged as a significant compound in this class, demonstrating robust cognitive-enhancing and neuroprotective effects in animal studies. Its mechanism of action involves binding to an allosteric site on the AMPA receptor, thereby potentiating the receptor's response to glutamate (B1630785). This modulation leads to a cascade of downstream effects, including the enhancement of long-term potentiation (LTP), increased production of brain-derived neurotrophic factor (BDNF), and the release of key neurotransmitters, all of which contribute to its neuroprotective and cognitive-enhancing properties.

Mechanism of Action

This compound is a selective positive allosteric modulator of AMPA-type glutamate receptors.[1][2][3] It does not act as an agonist on its own but enhances the receptor's response to the endogenous ligand, glutamate.[1] This potentiation of AMPA receptor function is the primary mechanism through which this compound exerts its effects on the central nervous system.

Signaling Pathways

The neuroprotective effects of this compound are mediated through the activation of several downstream signaling pathways. By potentiating AMPA receptor activity, this compound is believed to trigger cascades involving key kinases and neurotrophic factors that are crucial for neuronal survival and synaptic plasticity.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species/System | Reference |

| EC50 (AMPA current potentiation) | 130 ± 8 µM | Xenopus laevis oocytes injected with rat cortex mRNA | [1][2] |

| EC2x (2-fold increase in AMPA response) | 25 ± 3 µM | Xenopus laevis oocytes injected with rat cortex mRNA | [1] |

| Selectivity | No significant effect on NMDA- or kainate-evoked currents | Xenopus laevis oocytes injected with rat cortex mRNA | [1] |

Table 2: In Vivo Efficacy in Cognitive Models

| Animal Model | Dosing (i.p.) | Key Findings | Reference |

| Object Recognition Task | 0.3, 1, 3, 10 mg/kg | Improved memory performance in young and aged rats. | [3] |

| Radial Arm Maze | 0.1 mg/kg | Improved declarative and working memory in aged mice. | [3] |

| Passive Avoidance Test | 3, 10 mg/kg | Reversed scopolamine-induced amnesia. | [3] |

| Odor-Reward Association | 3 µ g/site (intracerebral) | Enhanced acquisition and retention. | [4] |

Table 3: Neurochemical and Neuroprotective Effects

| Effect | Dosing (i.p.) | Key Findings | Species | Reference |

| Acetylcholine Release | 3, 10 mg/kg | Increased release in the hippocampus of young and aged rats. | Rat | [3] |

| Noradrenaline Release | Not specified | Enhanced (S)-AMPA-mediated release in hippocampal and frontal cortex slices. | Rat | [3] |

| LTP Enhancement | 5-50 mg/kg | Increased induction and maintenance of LTP. | Rat | [5] |

| BDNF Expression | Not specified | Increased expression in the hippocampus. | Rodents | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to evaluate the neuroprotective and cognitive-enhancing effects of this compound.

In Vitro Electrophysiology

Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove follicular cells. Poly(A+) mRNA extracted from rat cortex is then injected into the oocytes.

-

Electrophysiological Recording: After a 2-5 day incubation period to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage-clamp recording. The holding potential is maintained at -60 mV.

-

Drug Application: (S)-AMPA is applied to the bath for 30 seconds to evoke an inward current. This compound is then applied at various concentrations for 45 seconds before, 30 seconds during, and 30 seconds after the AMPA application to determine its potentiating effect.

-

Data Analysis: The amplitude of the AMPA-evoked current in the presence of this compound is normalized to the response in its absence. A concentration-response curve is generated to calculate the EC50 and EC2x values.

Novel Object Recognition (NOR) Task

Protocol:

-

Habituation: Rats are individually habituated to an open-field arena (e.g., a 50x50x50 cm box) for a set period (e.g., 10 minutes) for 2-3 consecutive days.

-

Acquisition Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Retention Interval: The rat is returned to its home cage for a specific inter-trial interval (ITI), which can vary (e.g., 1 hour or 24 hours) to test short-term or long-term memory, respectively.

-

Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. This compound or vehicle is typically administered intraperitoneally (i.p.) before the acquisition phase.

Radial Arm Maze (RAM) Task

Protocol:

-

Habituation and Shaping: Rats or mice are food-deprived to 85-90% of their free-feeding body weight. They are then habituated to the maze (e.g., an 8-arm radial maze) and trained to retrieve food rewards from the end of each arm.

-

Working and Reference Memory Protocol: A common protocol involves baiting a subset of arms (e.g., 4 out of 8), with the same arms being baited for each trial (reference memory component). The animal is placed in the central platform and allowed to explore the maze until all baited arms have been visited.

-

Error Measurement:

-

Working Memory Error: Re-entry into an arm that has already been visited within the same trial.

-

Reference Memory Error: Entry into an arm that is never baited.

-

-

Drug Administration: this compound or vehicle is administered before the trial. The number of errors and the latency to complete the task are recorded.

Passive Avoidance Test

Protocol:

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The dark chamber has an electrified grid floor.

-

Acquisition/Training: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural preference for dark environments and will typically enter the dark chamber. Once the animal enters, the door is closed, and a mild foot shock is delivered.

-

Retention Test: After a set interval (e.g., 24 hours), the animal is placed back in the light compartment, and the door is opened. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

-

Drug Administration: this compound or an amnesic agent like scopolamine, followed by this compound, is administered before the acquisition trial.

In Vivo Microdialysis

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the hippocampus).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of the neurotransmitter of interest (e.g., acetylcholine).

-

Drug Administration: this compound is administered (e.g., i.p.), and sample collection continues to measure changes in neurotransmitter levels.

-

Analysis: The concentration of the neurotransmitter in the dialysate is quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.

Conclusion

This compound is a potent and selective positive allosteric modulator of AMPA receptors with a well-documented profile of neuroprotective and cognitive-enhancing effects in preclinical models. Its ability to enhance synaptic plasticity, increase BDNF expression, and modulate neurotransmitter release underscores its therapeutic potential for a range of neurological conditions characterized by cognitive deficits and neuronal vulnerability. The data and protocols presented in this technical guide provide a comprehensive foundation for further research into the mechanisms and applications of this compound and other AMPA receptor modulators. While clinical data is still needed to confirm its efficacy in humans, the preclinical evidence strongly supports its continued investigation as a novel therapeutic agent.

References

- 1. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The AMPA receptor modulator S18986 in the prelimbic cortex enhances acquisition and retention of an odor-reward association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

S 18986: A Technical Guide to a Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 18986 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated significant cognitive-enhancing and neuroprotective properties in a variety of preclinical models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetic profile, and effects on synaptic plasticity and cognitive performance. Detailed experimental protocols and quantitative data are presented to support further research and development of this and similar compounds.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory.[1][2] Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for cognitive disorders associated with aging and neurodegenerative diseases.[1][2] this compound enhances the function of AMPA receptors by binding to an allosteric site, thereby increasing the amplitude and duration of glutamate-mediated currents.[1] This potentiation of AMPA receptor activity leads to enhanced long-term potentiation (LTP), increased expression of brain-derived neurotrophic factor (BDNF), and improved performance in various memory tasks.[1][2]

Mechanism of Action

This compound acts as a selective positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[1] Its mechanism of action involves binding to a site on the AMPA receptor distinct from the glutamate binding site, which in turn stabilizes the open conformation of the receptor channel. This leads to an increase in the amplitude and duration of excitatory postsynaptic potentials (EPSPs) mediated by AMPA receptors.[1]

Receptor Selectivity

Electrophysiological studies have demonstrated the selectivity of this compound for AMPA receptors over other ionotropic glutamate receptors. In hippocampal slices, this compound significantly potentiates AMPA-mediated EPSPs at concentrations starting from 100 μM, while having no significant effect on NMDA-mediated EPSPs at concentrations up to 300 μM.[1]

Signaling Pathways

The cognitive-enhancing and neuroprotective effects of this compound are mediated, in part, through the potentiation of BDNF signaling. Enhanced AMPA receptor activity leads to an increase in intracellular calcium, which can trigger downstream signaling cascades, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA).[3][4] These kinases, in turn, can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB).[3][5] Activated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival, including BDNF.[6][7]

References

- 1. How AMPA Receptor Desensitization Depends on Receptor Occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPA Receptor-Mediated, Calcium-Dependent CREB Phosphorylation in a Subpopulation of Auditory Neurons Surviving Activity Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CREB is necessary for synaptic maintenance and learning-induced changes of the AMPA receptor GluA1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. scite.ai [scite.ai]

The Impact of S 18986 on Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 18986 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. AMPA receptors are critical for the induction and expression of long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on LTP, detailing its mechanism of action, the experimental protocols used to assess its efficacy, and the underlying signaling pathways.

Core Mechanism of Action

This compound acts as a selective positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[1][3] Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor, enhancing the response to the endogenous ligand, glutamate. This modulation results in an increased amplitude and duration of AMPA-mediated excitatory postsynaptic potentials (EPSPs).[3] This enhancement of AMPA receptor function is the primary mechanism through which this compound facilitates the induction and maintenance of LTP in the hippocampus.[1][3]

Quantitative Data on the Effects of this compound

The potentiation of synaptic responses and the enhancement of LTP by this compound are concentration-dependent. The following tables summarize the quantitative effects of this compound on AMPA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) and on the induction of LTP.

| Concentration of this compound | Effect on AMPA-mediated fEPSP Amplitude |

| 10 µM | No significant effect |

| 30 µM | No significant effect |

| 100 µM | Significant increase |

| 300 µM | Maximal increase |

Table 1: Concentration-dependent effect of this compound on the amplitude of AMPA-mediated fEPSPs in the CA1 field of rat hippocampus. Data derived from Bernard et al. (2009).

| Treatment | LTP Magnitude (Increase in fEPSP slope) |

| Vehicle | ~120% of baseline |

| This compound (100 µM) | Significantly enhanced compared to vehicle |

Table 2: Enhancement of LTP in the CA1 region of the hippocampus by this compound. LTP was induced by high-frequency stimulation. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope 60 minutes post-induction relative to the pre-induction baseline. Data derived from Bernard et al. (2009).

Experimental Protocols

The following section details a representative experimental protocol for investigating the effects of this compound on LTP in hippocampal slices, based on standard methodologies in the field.

Hippocampal Slice Preparation

-

Animal Model: Male Wistar rats (6-8 weeks old).

-

Anesthesia: Isoflurane or other approved anesthetic.

-

Dissection: Following decapitation, the brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

-

Slicing: Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.

-

Recovery: Slices are allowed to recover for at least 1 hour in an interface chamber containing oxygenated aCSF at room temperature.

Electrophysiological Recording

-

Recording Chamber: Slices are transferred to a submersion-style recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Electrodes: A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region. A recording electrode (glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 area to record fEPSPs.

-

Baseline Recording: Baseline synaptic responses are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity is adjusted to elicit a fEPSP amplitude that is 30-50% of the maximum.

LTP Induction and Drug Application

-

Drug Application: this compound or vehicle is bath-applied for a specified period (e.g., 20-30 minutes) before the induction of LTP.

-

LTP Induction Protocol (Theta-Burst Stimulation - TBS): A common and physiologically relevant protocol for inducing LTP.

-

Typical TBS paradigm: 10 trains of 4 pulses at 100 Hz, with an inter-train interval of 200 ms. This entire sequence may be repeated 2-3 times.

-

-

Post-Induction Recording: The fEPSP slope is monitored for at least 60 minutes following the induction protocol to assess the magnitude and stability of LTP.

Experimental Workflow Diagram

Signaling Pathways

The enhancement of LTP by this compound involves the modulation of key signaling pathways downstream of AMPA receptor activation.

Direct Enhancement of Postsynaptic Depolarization

By potentiating AMPA receptor currents, this compound leads to a greater influx of Na+ ions into the postsynaptic neuron upon glutamate binding. This enhanced depolarization facilitates the removal of the Mg2+ block from the N-methyl-D-aspartate (NMDA) receptor channel, a critical step for LTP induction. The subsequent influx of Ca2+ through NMDA receptors is a primary trigger for the downstream signaling cascades that lead to LTP.

Downstream Ca2+-Dependent Kinases and BDNF Signaling

The increased intracellular Ca2+ concentration activates several downstream protein kinases, most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Activated CaMKII is crucial for the early phase of LTP and contributes to the trafficking of AMPA receptors to the postsynaptic density and the phosphorylation of existing AMPA receptors, thereby increasing their conductance.

Furthermore, this compound has been shown to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a significant role in the late, protein synthesis-dependent phase of LTP.[1][3] The this compound-mediated enhancement of (S)-AMPA-evoked BDNF expression is dependent on Ca2+ influx and is significantly inhibited by blockers of CaMKII/IV. This suggests a signaling pathway where this compound, by potentiating AMPA receptor function, increases intracellular Ca2+, which in turn activates CaMKII/IV, leading to increased BDNF gene expression and subsequent protein synthesis. This newly synthesized BDNF can then act to stabilize and prolong the synaptic potentiation.

Conclusion

This compound effectively enhances long-term potentiation in the hippocampus by positively modulating AMPA receptor function. This leads to increased postsynaptic depolarization, greater NMDA receptor activation, and the initiation of downstream signaling cascades involving CaMKII. Furthermore, this compound promotes the expression of BDNF, a key factor in the consolidation of late-phase LTP. These mechanisms collectively contribute to the cognitive-enhancing properties of this compound and highlight its potential as a therapeutic agent for conditions associated with cognitive decline. Further research is warranted to fully elucidate the intricate molecular interactions and long-term consequences of AMPA receptor modulation by this compound.

References

An In-Depth Technical Guide on S 18986 for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 18986 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant potential as a cognitive-enhancing agent. Preclinical studies have consistently shown its efficacy in improving memory and learning in various animal models. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, relevant signaling pathways, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for cognitive disorders.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. Unlike direct agonists, this compound does not activate AMPA receptors on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the response to the endogenous ligand, glutamate. This potentiation of AMPA receptor function is the primary mechanism underlying the cognitive-enhancing effects of this compound.[1][2] The enhanced AMPA receptor activity leads to increased synaptic plasticity, a fundamental process for learning and memory.

Key Signaling Pathways

The cognitive-enhancing effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The potentiation of AMPA receptors by this compound leads to an influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream events.

-

Brain-Derived Neurotrophic Factor (BDNF) Pathway: this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) both in vitro and in vivo.[1][2] BDNF is a crucial neurotrophin that plays a vital role in neuronal survival, differentiation, and synaptic plasticity. The increase in BDNF further promotes synaptic strength and cognitive function.

-

cAMP Response Element-Binding Protein (CREB) Pathway: The activation of AMPA receptors and the subsequent increase in intracellular Ca²⁺ and BDNF signaling converge on the phosphorylation and activation of the transcription factor cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in long-term memory formation.

-

Extracellular Signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt Pathways: The neuroprotective effects of this compound are linked to the activation of the ERK and PI3K/Akt signaling pathways. These pathways are critical for cell survival and are implicated in the protective mechanisms against excitotoxicity.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~50% (low dose) to ~90% (high dose) | [3] |

| Tmax | 0.5 - 1 hour | [3] |

| Plasma Protein Binding | 28 - 40% | [3] |

| Volume of Distribution (Vss) | 0.83 L/kg | [3] |

Table 2: Efficacy of this compound in Cognitive Tasks

| Task | Species | Active Doses (mg/kg) | Route | Effect | Reference |

| Passive Avoidance (Scopolamine-induced amnesia) | Rat | 3 - 10 | i.p. | Reversal of amnesia | [3] |

| Object Recognition | Rat | 0.3 - 100 | p.o. | Improved discrimination index | [3] |

| Social Recognition | Rat | 0.3 - 3 | i.p. | Decreased investigation time of familiar juvenile | [3] |

| Morris Water Maze | Rat | 1 - 3 | p.o. | Improved performance | [3] |

Table 3: Effects of this compound on Neurotransmitter Release and Synaptic Plasticity

| Measurement | Brain Region | Species | Dose/Concentration | Effect | Reference |

| Acetylcholine (B1216132) Release | Hippocampus | Rat (young) | 10 mg/kg i.p. | Increased release | [3] |

| Acetylcholine Release | Hippocampus | Rat (aged) | 3, 10 mg/kg i.p. | Increased release | [3] |

| Long-Term Potentiation (LTP) | Hippocampus | Rat | 50 mg/kg i.p. | Significantly enhanced fEPSP amplitude | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vivo Microdialysis for Acetylcholine Release

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Surgery: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted above the hippocampus.

-

Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted through the guide cannula into the hippocampus.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).[1]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., 20 minutes) before and after the administration of this compound.

-

Analysis: Acetylcholine levels in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

-

Slice Preparation: Acute hippocampal slices (e.g., 400 µm thick) are prepared from rodent brains.

-

Recording: Slices are placed in a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline fEPSPs are recorded for a period (e.g., 20-30 minutes).

-

Drug Application: this compound is bath-applied to the slice.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[3]

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

Passive Avoidance Task

-

Apparatus: A two-compartment box with a light and a dark chamber separated by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

-

Retention Test: After a retention interval (typically 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.

-

Drug Administration: this compound or vehicle is administered before the training session, the retention test, or both, to assess its effects on memory acquisition, consolidation, or retrieval.

Object Recognition Task

-

Apparatus: An open-field arena.

-

Habituation: The animal is allowed to freely explore the empty arena to habituate to the environment.

-

Sample Phase (T1): The animal is placed in the arena with two identical objects and allowed to explore them for a set amount of time.

-

Retention Interval: A delay period, which can be varied to assess short-term or long-term memory.

-

Test Phase (T2): The animal is returned to the arena where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[3]

Conclusion

This compound is a promising cognitive-enhancing compound with a well-defined mechanism of action centered on the positive allosteric modulation of AMPA receptors. Its ability to enhance synaptic plasticity and modulate key signaling pathways involved in learning, memory, and neuroprotection underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds for the treatment of cognitive impairments.

References

- 1. In vivo microdialysis and reverse phase ion pair liquid chromatography/tandem mass spectrometry for the determination and identification of acetylcholine and related compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DRUG FOCUS: this compound: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

The Nootropic Potential of S 18986: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 18986 is a selective, orally active positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical studies have demonstrated its potential as a cognitive enhancer with promising nootropic properties. This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, effects on synaptic plasticity and neurotrophic factor expression, and its impact on cognitive performance in various animal models. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

The glutamatergic system, particularly the AMPA receptor, plays a crucial role in synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1][2][3] Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for cognitive disorders by enhancing excitatory neurotransmission.[3][4] this compound has been shown to potentiate AMPA receptor function, leading to enhanced long-term potentiation (LTP), increased expression of brain-derived neurotrophic factor (BDNF), and improved performance in a variety of cognitive tasks in rodents.[3][5] This document synthesizes the available preclinical data on this compound to serve as a technical resource for the scientific community.

Mechanism of Action

This compound acts as a positive allosteric modulator of AMPA-type glutamate (B1630785) receptors.[3][4] Unlike direct agonists, this compound does not activate the receptor itself but enhances the response to the endogenous ligand, glutamate. This modulation is achieved by binding to an allosteric site on the receptor complex, which is distinct from the glutamate-binding site. The primary consequence of this interaction is a potentiation of the ion flux through the AMPA receptor channel in response to glutamate binding. While a specific binding affinity (Ki or IC50) for this compound has not been definitively reported in the reviewed literature, its functional effects demonstrate a potent and selective modulation of AMPA receptors over other glutamate receptor subtypes like NMDA and kainate receptors.[6]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the nootropic properties of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound on AMPA Receptor-Mediated Responses

| Parameter | Preparation | This compound Concentration | Effect | Reference |

| AMPA-evoked inward current | Xenopus laevis oocytes expressing rat cortex mRNA | 3 - 1000 µM | Concentration-dependent potentiation | [6] |

| NMDA-evoked current | Xenopus laevis oocytes expressing rat cortex mRNA | Up to 1000 µM | No significant effect | [6] |

| Kainate-evoked current | Xenopus laevis oocytes expressing rat cortex mRNA | 300 µM | Slight potentiation | [6] |

Table 2: Ex Vivo Electrophysiological Effects of this compound on Long-Term Potentiation (LTP) in Rat Hippocampal Slices

| Parameter | Brain Region | This compound Concentration/Dose | Effect on LTP | Reference |

| fEPSP slope | CA1 | 100 µM | Significant increase in LTP induction and maintenance | [6] |

| fEPSP slope | CA1 | 5 - 50 mg/kg (i.p.) | Significant increase in LTP induction and maintenance | [4] |

Table 3: In Vitro Effects of this compound on Brain-Derived Neurotrophic Factor (BDNF) Expression in Rat Primary Cortical Neurons

| Condition | This compound Concentration | Agonist | Effect on BDNF mRNA Expression | Reference |

| Basal | ≤ 300 µM | None | No increase | [5] |

| Stimulated | 300 µM | (S)-AMPA (varied concentrations) | 3-5 fold enhancement of AMPA-induced expression | [5] |

| Stimulated | 100-300 µM | 3 µM (S)-AMPA | 2-3 fold potentiation | [5] |

Table 4: In Vivo Effects of this compound on Neurotransmitter Release

| Neurotransmitter | Brain Region | Animal Model | This compound Dose (i.p.) | Effect on Release | Reference |

| Acetylcholine (B1216132) | Hippocampus | Young Rats (3 months) | 10 mg/kg | ~70% increase | [7] |

| Acetylcholine | Hippocampus | Aged Rats (22 months) | 3 and 10 mg/kg | Sustained increase | [7] |

| Noradrenaline | Hippocampus & Frontal Cortex | Rats | Not specified | Potentiates AMPA-mediated release | [8] |

Table 5: Effects of this compound in Behavioral Models of Cognition

| Behavioral Task | Animal Model | This compound Dose | Effect on Performance | Reference |

| Object Recognition Task | Rats | 0.3 - 10 mg/kg (p.o.) | Improved recognition memory | [8] |

| Morris Water Maze | Aged Rodents | Chronic oral administration | Improved spatial memory performance | [9] |

| Radial Arm Maze | Aged Mice | 0.1 mg/kg | Improved declarative and working memory | [10] |

| Passive Avoidance | Rats | 3 and 10 mg/kg (i.p.) | Attenuated scopolamine-induced amnesia | [7] |

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To assess the effect of this compound on synaptic plasticity by measuring LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.

Methodology:

-

Slice Preparation: Transverse hippocampal slices (350-400 µm) are prepared from the brains of adult rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2. The aCSF composition is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Slices are allowed to recover in a submerged or interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the Schaffer collateral pathway.

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: this compound is bath-applied at the desired concentrations for a specified period before LTP induction.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the induction and maintenance of LTP. The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

In Vivo Microdialysis for Acetylcholine Release

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the hippocampus of freely moving rats.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted above the dorsal hippocampus. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the hippocampus.

-

Perfusion: The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min). The aCSF may contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of acetylcholine levels.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at the desired doses.

-

Post-Drug Collection: Dialysate collection continues for several hours after drug administration.

-

Analysis: Acetylcholine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Behavioral Testing: Object Recognition Task

Objective: To evaluate the effect of this compound on recognition memory in rats.

Methodology:

-

Habituation: Rats are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test.

-

Training (T1): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Retention Interval: A delay is imposed between the training and testing phases (e.g., 24 hours).

-

Testing (T2): During the testing phase, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).

-

Drug Administration: this compound or vehicle is administered at a specified time before either the training session, the testing session, or both.

-

Data Analysis: A discrimination index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Signaling Pathways and Experimental Workflows

The nootropic effects of this compound are initiated by its positive allosteric modulation of AMPA receptors, leading to a cascade of intracellular signaling events that ultimately enhance synaptic plasticity and cognitive function.

Caption: this compound enhances AMPA receptor function, leading to increased calcium influx and activation of downstream signaling cascades, ultimately promoting LTP and cognitive enhancement.

Caption: A typical workflow for assessing the impact of this compound on long-term potentiation in hippocampal slices.

Conclusion

This compound is a potent and selective positive allosteric modulator of AMPA receptors that has demonstrated significant nootropic properties in a range of preclinical models. Its ability to enhance synaptic plasticity, increase neurotrophic factor expression, and improve performance in cognitive tasks highlights its potential as a therapeutic agent for conditions associated with cognitive impairment. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the promising cognitive-enhancing effects of this compound. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings to clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DRUG FOCUS: this compound: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]